3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an oxazole ring, a pyridine ring, a methoxyimino group, and a trifluoromethyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazole and pyridine rings are aromatic, meaning they have a stable, planar structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the oxazole ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar trifluoromethyl group and the aromatic rings could affect the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Three-component Condensations
Studies on similar compounds, like 5-amino-4-phenylpyrazole, involve three-component condensation reactions. These reactions involve triethyl orthoformate and carbonyl compounds or nitriles, leading to the synthesis of substituted pyrazolopyrimidines and pyrazoloquinazolines, which highlights the compound's potential in synthesizing novel heterocyclic compounds (Kryl'skiĭ et al., 2010).
Catalyst-Free Domino Reactions
Another aspect of research focuses on catalyst-free domino reactions, which are utilized to synthesize complex molecules. For instance, the synthesis of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one demonstrates the effectiveness of such reactions in creating functionalized molecules under reflux conditions in methanol, offering pathways to explore similar reactions with the target compound (Zhao et al., 2020).
Biological Activity and Mechanistic Insights
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-Triazole Derivatives, such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, have shown good to moderate antimicrobial activities. This indicates that compounds with similar structures could also be synthesized and evaluated for their potential antimicrobial properties (Bektaş et al., 2007).
Herbicidal Activity
Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has shown excellent herbicidal activity at low application rates. This suggests that the compound , due to its structural complexity, could be explored for similar applications in the agricultural sector (Moran, 2003).
Future Directions
Properties
IUPAC Name |
3-chloro-N-[[3-[(E)-N-methoxy-C-methylcarbonimidoyl]-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N4O2/c1-7(20-22-2)11-4-9(23-21-11)6-19-12-10(14)3-8(5-18-12)13(15,16)17/h3,5,9H,4,6H2,1-2H3,(H,18,19)/b20-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLABTGXLCHXHHW-IFRROFPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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